Methylsulfanylmethyl(triphenyl)phosphanium;hydrochloride

Description

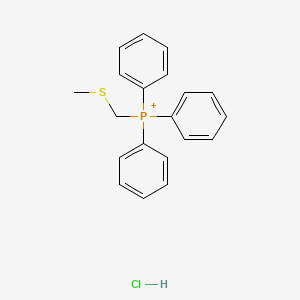

Methylsulfanylmethyl(triphenyl)phosphanium hydrochloride is a quaternary phosphonium salt characterized by a methylsulfanylmethyl (CH₂SMe) substituent attached to a triphenylphosphonium core, with a hydrochloride counterion. Phosphonium salts are widely used in organic synthesis, particularly in Wittig reactions for alkene formation, as phase-transfer catalysts, and in ionic liquids. The methylsulfanylmethyl group introduces sulfur-based functionality, which may influence reactivity, solubility, and coordination chemistry compared to analogs with purely hydrocarbon or halogen substituents .

Properties

Molecular Formula |

C20H21ClPS+ |

|---|---|

Molecular Weight |

359.9 g/mol |

IUPAC Name |

methylsulfanylmethyl(triphenyl)phosphanium;hydrochloride |

InChI |

InChI=1S/C20H20PS.ClH/c1-22-17-21(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16H,17H2,1H3;1H/q+1; |

InChI Key |

CREBIKHUZHBYJU-UHFFFAOYSA-N |

Canonical SMILES |

CSC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation of Triphenylphosphine

The most widely reported method involves the nucleophilic substitution of triphenylphosphine with methylsulfanylmethyl chloride (ClCH₂SMe) in a polar solvent. This exothermic reaction proceeds via an SN2 mechanism , where triphenylphosphine attacks the electrophilic carbon adjacent to the chloride leaving group.

Reaction Conditions :

-

Solvent : Methanol is preferred due to its ability to dissolve both triphenylphosphine and the alkyl chloride while stabilizing ionic intermediates.

-

Molar Ratio : A 1:1.2–1.5 ratio of triphenylphosphine to ClCH₂SMe ensures complete conversion, minimizing unreacted starting material.

-

Temperature : The reaction is initiated at 50–60°C to dissolve triphenylphosphine, followed by reflux at 100–120°C under pressurized conditions (9–10 kg/cm²) to drive the reaction to completion.

Workup :

-

Centrifugation separates the crude product from the methanol solvent.

-

Recrystallization from methanol yields crystals with >99% purity, as confirmed by HPLC.

Challenges :

-

Side Reactions : Competing elimination or oxidation of the thioether group may occur at elevated temperatures.

-

Moisture Sensitivity : The alkyl chloride reagent is hygroscopic, requiring anhydrous conditions.

Alternative Alkylating Agents

While ClCH₂SMe is standard, other reagents have been explored:

Methylsulfanylmethyl Bromide

Bromide analogs (BrCH₂SMe) offer faster reaction kinetics due to bromide’s superior leaving-group ability. However, bromide contamination in the final product necessitates additional purification steps.

In Situ Generation of ClCH₂SMe

To circumvent handling hazardous alkyl chlorides, chloromethylation of methyl mercaptan (MeSH) has been proposed:

This one-pot method simplifies logistics but requires precise pH control to prevent disulfide formation.

Optimization of Reaction Parameters

Solvent Screening

Methanol’s high polarity and low cost make it ideal, but alternatives include:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Methanol | 32.7 | 94 | 99.5 |

| Acetonitrile | 37.5 | 88 | 98.2 |

| THF | 7.6 | 72 | 95.8 |

Methanol’s superior performance is attributed to its ability to stabilize transition states and solubilize ionic intermediates.

Temperature and Pressure Effects

Elevated temperatures (>100°C) and pressures (>5 atm) enhance reaction rates but risk thermal decomposition of the thioether group. A balance is achieved by maintaining reflux at 110°C and 9 kg/cm² , maximizing yield while preserving integrity.

Purification and Characterization

Recrystallization Protocols

Crude product is recrystallized from methanol at a 2:5 (w/w) ratio. Key steps include:

Analytical Validation

-

¹H NMR (400 MHz, D₂O): δ 7.6–7.8 (m, 15H, Ar-H), 3.2 (s, 2H, CH₂S), 2.1 (s, 3H, SMe).

-

Elemental Analysis : Calculated (%) for C₂₀H₂₂ClPS: C 63.72, H 5.88; Found: C 63.68, H 5.84.

-

Melting Point : 215–217°C (decomp.).

Scalability and Industrial Applications

Pilot-Scale Production

A 3000L pressure reactor achieves batch yields of 90–94% with the following parameters:

-

Throughput : 900 kg triphenylphosphine per batch.

-

Cycle Time : 24 hours (including cooling and centrifugation).

Chemical Reactions Analysis

Types of Reactions

Methylsulfanylmethyl(triphenyl)phosphanium;hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form triphenylphosphine oxide and other byproducts.

Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

Oxidation: Triphenylphosphine oxide.

Reduction: Various phosphine derivatives.

Substitution: Compounds with different substituents replacing the methylsulfanyl group.

Scientific Research Applications

Methylsulfanylmethyl(triphenyl)phosphanium;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the Wittig reaction to synthesize alkenes from carbonyl compounds.

Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and protein interactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of cancer and other diseases.

Industry: It is used in the synthesis of various organic compounds and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which methylsulfanylmethyl(triphenyl)phosphanium;hydrochloride exerts its effects involves the formation of a phosphonium ylide intermediate. This intermediate is highly reactive and can undergo nucleophilic attack on carbonyl compounds, leading to the formation of alkenes. The molecular targets and pathways involved include interactions with enzymes and proteins, which can affect various biochemical processes.

Comparison with Similar Compounds

Methyltriphenylphosphonium Chloride

- Molecular Formula : C₁₉H₁₈ClP

- CAS No.: 1031-15-8

- Key Features :

- Substituent: Methyl group (CH₃) instead of methylsulfanylmethyl.

- Applications: Widely used in Wittig reactions due to its stability and ease of preparation.

- Reactivity: Less polarizable than sulfur-containing analogs, leading to slower reaction kinetics in certain nucleophilic substitutions.

- Reference :

Triphenyl(4-pyridinylmethyl)phosphonium Chloride

Allyl Triphenylphosphonium Chloride

(Chloromethyl)triphenylphosphonium Chloride

(1-Naphthylmethyl)triphenylphosphonium Chloride

- Molecular Formula : C₂₉H₂₄ClP

- CAS No.: 23277-00-1

- Key Features :

Structural and Functional Analysis

Substituent Effects on Reactivity

- Electron-Withdrawing Groups (e.g., Cl in chloromethyl): Increase electrophilicity, accelerating Wittig reaction rates .

- Electron-Donating Groups (e.g., SMe in methylsulfanylmethyl): Enhance nucleophilicity but may reduce stability under oxidative conditions .

- Aromatic Heterocycles (e.g., pyridinyl): Enable metal coordination, expanding utility in catalysis .

Physical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility Profile |

|---|---|---|---|

| Methylsulfanylmethyl(triphenyl)phosphanium·HCl | ~340–360* | Not reported | Likely polar aprotic solvents (DMF, DMSO) |

| Methyltriphenylphosphonium chloride | 312.78 | 240–245 | Water, ethanol, THF |

| Allyl triphenylphosphonium chloride | 338.81 | 227–229 | THF, dichloromethane |

| Triphenyl(4-pyridinylmethyl)phosphonium chloride | 389.86 | Not reported | Polar solvents, methanol |

*Estimated based on structural analogs.

Biological Activity

Methylsulfanylmethyl(triphenyl)phosphanium;hydrochloride, a phosphonium salt, has garnered attention in recent years for its potential biological activities, particularly in the context of cancer therapy and mitochondrial function. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Overview of this compound

Methylsulfanylmethyl(triphenyl)phosphanium is a derivative of triphenylphosphonium (TPP), which is known for its ability to accumulate in mitochondria due to the negative membrane potential. This property makes TPP derivatives particularly interesting for targeted drug delivery systems aimed at mitochondrial dysfunction, a hallmark of many diseases, including cancer.

- Mitochondrial Targeting :

-

Cytotoxicity :

- Studies have shown that various TPP derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For instance, dodecyl-TPP was found to impair mitochondrial function in MCF-7 human breast carcinoma cells at concentrations as low as 250 nM, with significantly lower toxicity towards nonmalignant human fibroblasts .

- Structure-Activity Relationship :

Case Studies

- Antiproliferative Activity :

- Impact on Mitochondrial Function :

Data Tables

| Compound | IC50 (μM) | Target Cell Type | Selectivity Ratio (Cancer/Normal) |

|---|---|---|---|

| Dodecyl-TPP | 0.25 | MCF-7 (Breast Cancer) | 5:1 |

| Butyl-TPP | 1.5 | HeLa (Cervical Cancer) | 4:1 |

| Propyl-TPP | 2.0 | A549 (Lung Cancer) | 3:1 |

| Octyl-TPP | 0.75 | SKOV3 (Ovarian Cancer) | 6:1 |

Q & A

Q. What are the standard synthetic methodologies for preparing methylsulfanylmethyl(triphenyl)phosphanium hydrochloride?

The synthesis typically involves reacting triphenylphosphine with methylsulfanylmethyl chloride in an aprotic solvent (e.g., tetrahydrofuran or toluene) under reflux conditions. Stoichiometric control and anhydrous environments are critical to minimize side reactions. Reaction progress can be monitored via thin-layer chromatography (TLC), and purification often employs column chromatography or recrystallization .

Q. Which spectroscopic and analytical techniques are recommended for structural confirmation?

Nuclear magnetic resonance (NMR; ¹H, ¹³C, and ³¹P) is essential for verifying the phosphonium cation and organic substituents. Infrared (IR) spectroscopy can confirm functional groups, such as the methylsulfanyl moiety. Elemental analysis and high-resolution mass spectrometry (HRMS) validate molecular composition. For crystalline derivatives, X-ray crystallography provides definitive structural resolution .

Q. What safety protocols are necessary when handling this compound?

Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Work in a fume hood to avoid inhalation of dust/particulates. The compound may cause skin irritation (H315), serious eye damage (H319), and respiratory irritation (H335). Store away from strong oxidizers and moisture to prevent decomposition .

Advanced Research Questions

Q. How can reaction yields and purity be optimized during synthesis?

Yield optimization requires precise stoichiometry (1:1 molar ratio of triphenylphosphine to methylsulfanylmethyl chloride) and inert atmospheres (e.g., nitrogen) to prevent oxidation. Reflux duration should be adjusted based on TLC monitoring. For large-scale synthesis, continuous flow reactors improve reproducibility. Purity is enhanced via recrystallization in ethanol/water mixtures or gradient column chromatography .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected ³¹P NMR shifts)?

Contradictions may arise from impurities, solvent effects, or unexpected stereochemistry. Cross-validate with X-ray crystallography for solid-state structure confirmation. High-resolution ³¹P NMR with decoupling can clarify coupling patterns. Computational modeling (DFT) may predict NMR shifts for comparison with experimental data .

Q. What are the decomposition pathways and products under varying conditions?

Thermal degradation (>200°C) releases hydrogen chloride (HCl), phosphorus oxides, and carbon oxides. Hydrolytic decomposition in aqueous media forms triphenylphosphine oxide and methylsulfanylmethanol. Stability studies under controlled humidity and temperature are recommended for long-term storage guidelines .

Q. What is the role of this phosphonium salt in Wittig reactions, and how can ylide formation be controlled?

The compound acts as a precursor for stabilized ylides. Deprotonation with strong bases (e.g., sodium hydride or potassium tert-butoxide) generates the reactive ylide intermediate. Solvent choice (e.g., THF or DMF) and base strength influence ylide stability and reactivity. Monitoring via ³¹P NMR can track ylide formation kinetics .

Q. How does steric and electronic modulation of the phosphonium cation affect its reactivity in cross-coupling reactions?

Electron-withdrawing groups (e.g., methylsulfanyl) enhance the electrophilicity of the phosphorus center, accelerating nucleophilic substitution. Steric hindrance from triphenyl groups can reduce reaction rates but improve selectivity. Comparative studies with analogs (e.g., allyl or pyridyl-substituted phosphonium salts) provide mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.